molecular formula C25H25N7O B2602516 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide CAS No. 1351616-56-2

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B2602516
CAS No.: 1351616-56-2
M. Wt: 439.523
InChI Key: HDSFZCOIEQTPRF-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a pyrimidine ring, a benzyl group, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling of the pyrazole and pyrimidine rings: This step often requires a palladium-catalyzed cross-coupling reaction.

    Introduction of the benzyl group: This can be done through a nucleophilic substitution reaction using benzyl chloride.

    Formation of the piperidine carboxamide: This involves the reaction of a piperidine derivative with a carboxylic acid or its derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, often using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which can affect its reactivity and biological activity.

    1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-(pyridin-2-yl)piperidine-3-thioamide: The thioamide group can confer different chemical properties and biological effects compared to the carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

N-benzyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-pyridin-2-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O/c33-25(31(22-11-4-5-12-26-22)17-20-8-2-1-3-9-20)21-10-6-14-30(18-21)23-16-24(28-19-27-23)32-15-7-13-29-32/h1-5,7-9,11-13,15-16,19,21H,6,10,14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSFZCOIEQTPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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